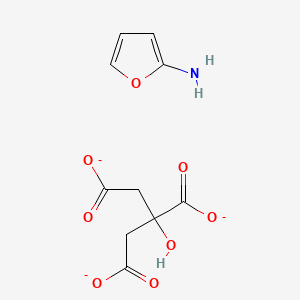
Furan-2-amine;2-hydroxypropane-1,2,3-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2-amine;2-hydroxypropane-1,2,3-tricarboxylate is a compound that combines a furan ring with an amine group and a tricarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-amine;2-hydroxypropane-1,2,3-tricarboxylate can be achieved through several methods. One common approach involves the reaction of dialkyl acetylenedicarboxylates with ethyl bromopyruvate or α-chlorocarbonyl compounds in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO). This reaction typically occurs in a biphasic water-ethyl ether solvent system and yields furan-2,3,4-tricarboxylates .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Furan-2-amine;2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The amine group can be reduced to form corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the amine group and the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various furan derivatives, amines, and substituted furan compounds. These products can have different properties and applications depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Furan-2-amine;2-hydroxypropane-1,2,3-tricarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of furan-2-amine;2-hydroxypropane-1,2,3-tricarboxylate involves its interaction with specific molecular targets and pathways. The furan ring and amine group can interact with enzymes and receptors, leading to various biological effects. The tricarboxylate moiety may also play a role in modulating the compound’s activity and interactions.
Comparison with Similar Compounds
Similar Compounds
Furan-2,3,4-tricarboxylate: A related compound with similar structural features but different functional groups.
2-Hydroxypropane-1,2,3-tricarboxylate: Another compound with a tricarboxylate moiety but lacking the furan ring and amine group.
Uniqueness
Furan-2-amine;2-hydroxypropane-1,2,3-tricarboxylate is unique due to the combination of a furan ring, an amine group, and a tricarboxylate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H10NO8-3 |
|---|---|
Molecular Weight |
272.19 g/mol |
IUPAC Name |
furan-2-amine;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.C4H5NO/c7-3(8)1-6(13,5(11)12)2-4(9)10;5-4-2-1-3-6-4/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1-3H,5H2/p-3 |
InChI Key |
YQCULBGJCFTGRA-UHFFFAOYSA-K |
Canonical SMILES |
C1=COC(=C1)N.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylacetamide](/img/structure/B11819751.png)
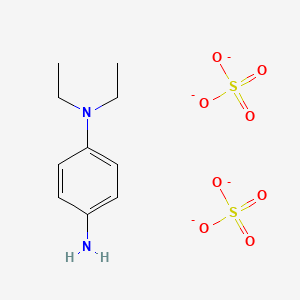
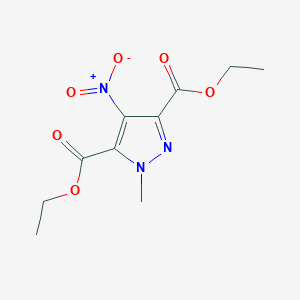
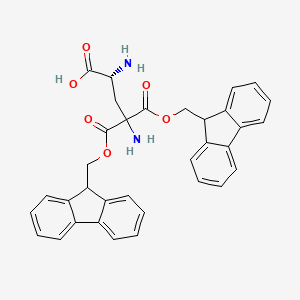




![[2-(3-Aminopropylamino)-1-sulfanylethyl] phosphate](/img/structure/B11819788.png)
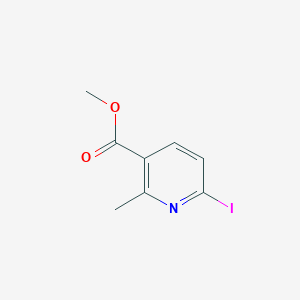
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-(dimethylamino)cyclohexyl]amino]cyclobutane-1,2-dione](/img/structure/B11819811.png)

![3-[4-(Dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B11819825.png)
![N-[[6-[3-(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]methylidene]hydroxylamine](/img/structure/B11819827.png)
